isobutyl 4-oxo-4H-chromene-2-carboxylate isobutyl 4-oxo-4H-chromene-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC1391471
InChI: InChI=1S/C14H14O4/c1-9(2)8-17-14(16)13-7-11(15)10-5-3-4-6-12(10)18-13/h3-7,9H,8H2,1-2H3
SMILES: CC(C)COC(=O)C1=CC(=O)C2=CC=CC=C2O1
Molecular Formula: C14H14O4
Molecular Weight: 246.26g/mol

isobutyl 4-oxo-4H-chromene-2-carboxylate

CAS No.:

Cat. No.: VC1391471

Molecular Formula: C14H14O4

Molecular Weight: 246.26g/mol

* For research use only. Not for human or veterinary use.

isobutyl 4-oxo-4H-chromene-2-carboxylate -

Specification

Molecular Formula C14H14O4
Molecular Weight 246.26g/mol
IUPAC Name 2-methylpropyl 4-oxochromene-2-carboxylate
Standard InChI InChI=1S/C14H14O4/c1-9(2)8-17-14(16)13-7-11(15)10-5-3-4-6-12(10)18-13/h3-7,9H,8H2,1-2H3
Standard InChI Key KYZHURLEMJKRAV-UHFFFAOYSA-N
SMILES CC(C)COC(=O)C1=CC(=O)C2=CC=CC=C2O1
Canonical SMILES CC(C)COC(=O)C1=CC(=O)C2=CC=CC=C2O1

Introduction

Chemical Structure and Properties

Basic Structure and Classification

Isobutyl 4-oxo-4H-chromene-2-carboxylate belongs to the family of 4H-chromenes, which are bicyclic compounds featuring a benzene ring fused with a pyran ring. The chemical structure contains a characteristic carbonyl group at the 4-position of the chromene scaffold and a carboxylate group at the 2-position. The isobutyl moiety serves as the ester group, which distinguishes this compound from similar derivatives such as ethyl or isopropyl 4-oxo-4H-chromene-2-carboxylates.

The structural similarity to ethyl 4-oxo-4H-chromene-2-carboxylate suggests comparable chemical properties, though the isobutyl group imparts greater lipophilicity, potentially affecting the compound's pharmacokinetic profile and biological activity .

Synthetic Methodologies

General Synthetic Approaches

The synthesis of isobutyl 4-oxo-4H-chromene-2-carboxylate can be approached through methodologies similar to those used for related chromene-2-carboxylate derivatives. Based on available literature, the compound could be synthesized through modification of established procedures for similar compounds.

Analogous Synthetic Routes

A potential synthetic pathway can be derived from the procedure described for isopropyl 4-oxo-4H-chromene-2-carboxylate, which involves the reaction of 2-hydroxyacetophenone with dialkyl oxalate in the presence of a base . This reaction proceeds through:

  • Condensation of 2-hydroxyacetophenone with diisobutyl oxalate in isobutyl alcohol

  • Formation of the intermediate in the presence of sodium alkoxide

  • Cyclization to form the chromene ring structure

  • Acidification to yield the final product

The reaction conditions would be similar to those described for isopropyl 4-oxo-4H-chromene-2-carboxylate, where the synthesis involves refluxing the reactants for approximately 8 hours, followed by acidification, extraction, and purification through column chromatography .

Biological Activities

Structure-Activity Relationships

Structure-activity relationship studies of chromene derivatives suggest that modifications at the 2-position significantly impact biological activity. The carboxylate group at the 2-position of isobutyl 4-oxo-4H-chromene-2-carboxylate likely contributes to its potential interactions with biological targets.

Comparative analysis with related compounds such as ethyl 4-oxo-4H-chromene-2-carboxylate and 6,8-di(tert-butyl)-4-oxo-4H-chromene-2-carboxylic acid could provide insights into how the isobutyl substituent influences activity profiles .

Agricultural Applications

Antimicrobial Properties

Compounds containing the 4H-chromene scaffold have demonstrated antimicrobial properties that may be valuable in agricultural applications. The potential applications of isobutyl 4-oxo-4H-chromene-2-carboxylate in agriculture may include development of fungicides or bactericides for crop protection.

Comparative Analysis with Related Compounds

Structural Analogs

The following table compares isobutyl 4-oxo-4H-chromene-2-carboxylate with structurally related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Structural DifferencesReference
Isobutyl 4-oxo-4H-chromene-2-carboxylateC₁₄H₁₄O₄~246.26Isobutyl ester group-
Ethyl 4-oxo-4H-chromene-2-carboxylateC₁₂H₁₀O₄218.20Ethyl ester group
Isopropyl 4-oxo-4H-chromene-2-carboxylateC₁₃H₁₂O₄~232.23Isopropyl ester group
6,8-di(tert-butyl)-4-oxo-4H-chromene-2-carboxylic acidC₁₈H₂₂O₄302.36Carboxylic acid group, tert-butyl substituents at positions 6 and 8

This comparative analysis highlights how different substituents on the chromene scaffold can influence the physical and chemical properties of these compounds, potentially affecting their biological activities and applications.

Synthetic Approaches Comparison

Different synthetic approaches have been developed for various 4H-chromene derivatives. For example, while the synthesis of 4-alkyl-2-amino-4H-chromene derivatives involves a multicomponent reaction of aliphatic aldehydes, malononitrile, and resorcinol in water , the synthesis of chromone-2-carboxylic esters typically involves the reaction of 2-hydroxyacetophenone with dialkyl oxalates .

The synthesis conditions for isobutyl 4-oxo-4H-chromene-2-carboxylate would likely follow procedures similar to those of isopropyl 4-oxo-4H-chromene-2-carboxylate, with adjustments for the different alcohol used in the esterification step.

Research Challenges and Future Directions

Current Research Limitations

Research on isobutyl 4-oxo-4H-chromene-2-carboxylate appears limited in the current literature. Comprehensive studies on its synthesis optimization, full characterization of physical and chemical properties, and detailed investigation of biological activities are areas requiring further attention.

Future Research Opportunities

Several research directions could enhance understanding of this compound:

  • Development of efficient, high-yield synthetic routes

  • Comprehensive evaluation of biological activities through systematic screening

  • Investigation of structure-activity relationships through synthetic modification

  • Exploration of potential applications in pharmaceutical and agricultural sectors

  • Study of interaction mechanisms with biological targets

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator